molecular formula C15H18ClNO B2713036 (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide CAS No. 124525-31-1

(2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide

Cat. No.: B2713036
CAS No.: 124525-31-1
M. Wt: 263.77
InChI Key: WDPVXPDAYLASLR-ZHACJKMWSA-N
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Description

(2E)-3-(2-Chlorophenyl)-N-cyclohexylprop-2-enamide is a synthetic organic compound featuring a conjugated enamide backbone, a 2-chlorophenyl substituent, and a cyclohexylamide group.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c16-14-9-5-4-6-12(14)10-11-15(18)17-13-7-2-1-3-8-13/h4-6,9-11,13H,1-3,7-8H2,(H,17,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPVXPDAYLASLR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with cyclohexylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product with high yield and purity. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the enamine intermediate.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanism by which the compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide with three structurally related compounds from the evidence:

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Analogs

Compound Crystal System Space Group Unit Cell Dimensions (Å) Dihedral Angles Between Rings Key Interactions Ref.
(2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one Orthorhombic Pcm21b a=3.9247, b=11.549, c=28.111 13.2° (thiophene vs. chlorophenyl) Stacking along a-axis (3.925 Å spacing)
(4Z)-4-[(2E)-3-(2-Chlorophenyl)-1-hydroxyprop-2-en-1-ylidene] Monoclinic Not specified Not provided 5.31° (pyrazole vs. chlorophenyl) O—H⋯O hydrogen bonds, π-π interactions (3.7956 Å)
(2E)-3-(2-Chlorophenyl)-N-cyclohexylprop-2-enamide (hypothetical) Likely influenced by cyclohexylamide bulk Potential C—H⋯O or van der Waals interactions

Key Observations :

  • Substituent Effects: The bromothiophene analog () exhibits significant non-planarity (13.2°) between the thiophene and chlorophenyl rings, likely due to steric hindrance. In contrast, the pyrazole derivative () shows near-planarity (5.31°), facilitated by intramolecular hydrogen bonding .
  • Crystal Packing: The bromothiophene compound forms molecular stacks along the a-axis with a spacing of 3.925 Å , while the pyrazole analog exhibits layered packing via C—H⋯O interactions and π-π stacking . The cyclohexylamide group in the target compound may favor hydrophobic interactions or van der Waals forces due to its non-polar nature.

Key Observations :

  • The bromothiophene analog is synthesized via a base-catalyzed aldol reaction, followed by acidification and crystallization . For the target compound, an amide coupling reaction (e.g., using DCC/HOBt) between a propenoyl chloride derivative and cyclohexylamine is a plausible route, though this is inferred from general organic chemistry practices.
  • The pyrazole derivative’s synthesis () likely involves cyclization or condensation steps, given its fused-ring system .
Intermolecular Interactions

Table 3: Interaction Profiles of Analogs

Compound Hydrogen Bonding π-π/Stacking Interactions Other Interactions Ref.
Bromothiophene-chlorophenyl derivative None reported Thiophene-chlorophenyl stacking (3.925 Å) C—H⋯O (weak)
Pyrazole-chlorophenyl derivative O—H⋯O (S(6) ring) Chlorophenyl-pyrazole π-π (3.7956 Å) C—H⋯O (layered packing)
Target compound (hypothetical) Potential N—H⋯O (amide) Possible aryl-cyclohexyl stacking Van der Waals (cyclohexyl)

Key Observations :

  • The pyrazole derivative’s O—H⋯O hydrogen bond stabilizes its planar conformation , whereas the target compound’s amide group may form N—H⋯O hydrogen bonds, influencing solubility and crystallinity.
  • The bromothiophene compound relies on π-stacking for crystal cohesion , whereas the cyclohexylamide group in the target compound may prioritize hydrophobic interactions.

Biological Activity

(2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide, also known as a potential therapeutic compound, has garnered attention in various fields of biological research. Its unique chemical structure allows for diverse interactions with biological targets, making it a candidate for studies related to antimicrobial and anti-inflammatory activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a chlorophenyl group and a cyclohexyl moiety, which contribute to its distinct chemical reactivity and biological properties. The molecular formula is C15_{15}H18_{18}ClN, with a molecular weight of 255.76 g/mol.

The biological activity of (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
  • Receptor Modulation : It can interact with various receptors, potentially modulating their activity and leading to therapeutic effects.

Ongoing research aims to elucidate the detailed pathways involved in these interactions.

Antimicrobial Activity

Research has indicated that (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in immune cells. This effect is crucial for conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
(2E)-3-(2-chlorophenyl)prop-2-enalAldehyde derivativeModerate antimicrobial effects
(2E)-3-(2-chlorophenyl)-2-phenyl-2-propenoic acidAcid derivativeStrong anti-inflammatory properties

This comparison highlights the distinct biological activities attributed to the specific functional groups present in (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide.

Case Studies

Several case studies have focused on the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative treatment option.
  • Inflammation Model : In a controlled laboratory setting, macrophages treated with (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide showed a marked decrease in TNF-alpha production post-stimulation with lipopolysaccharides (LPS), indicating its anti-inflammatory capacity.

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